molecular formula C10H16O2 B8514072 3-(Dimethoxymethyl)hept-2-en-4-yne CAS No. 55947-19-8

3-(Dimethoxymethyl)hept-2-en-4-yne

Cat. No. B8514072
M. Wt: 168.23 g/mol
InChI Key: NJRUWVQBZGDQQG-UHFFFAOYSA-N
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Patent
US04045497

Procedure details

Ethyltriphenylphosphonium bromide (24.8 g) is stirred with 100 ml benzene, and 40 (1.6 N) butyl lithium in hexane is added over about 1/2 hour with a water bath used to take up the slight heat of reaction. The mixture (bright orange) is stirred at room temperature for 0.75 hour, and 10.0 g of the 1,1-dimethoxy-3-hexyne-2-one is added dropwise in 1/2 hour.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24.8 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1C=CC=C[CH:2]=1.C([Li])CCC.[CH3:12][O:13][CH:14]([O:21][CH3:22])[C:15](=O)[C:16]#[C:17][CH2:18][CH3:19]>[Br-].C([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)C.CCCCCC>[CH3:12][O:13][CH:14]([O:21][CH3:22])[C:15](=[CH:1][CH3:2])[C:16]#[C:17][CH2:18][CH3:19] |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(C(C#CCC)=O)OC
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
40
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
24.8 g
Type
catalyst
Smiles
[Br-].C(C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture (bright orange) is stirred at room temperature for 0.75 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added over about 1/2 hour with a water bath
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
slight heat of reaction

Outcomes

Product
Details
Reaction Time
0.75 h
Name
Type
Smiles
COC(C(C#CCC)=CC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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